molecular formula C13H17BrO2 B15310214 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-3-methoxybenzene

1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-3-methoxybenzene

Cat. No.: B15310214
M. Wt: 285.18 g/mol
InChI Key: ZQLCTEYNRGRJBX-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-3-methoxybenzene is an organic compound that features a benzene ring substituted with a bromine atom, a cyclopropylmethoxy group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-3-methoxybenzene typically involves multiple steps. One common method starts with the bromination of a suitable precursor, followed by the introduction of the cyclopropylmethoxy group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography. The choice of reagents and conditions is optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-3-methoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted benzene derivatives, while oxidation and reduction can lead to different functional groups being introduced or removed.

Scientific Research Applications

1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-3-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-3-methoxybenzene exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may bind to specific receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-4-methylbenzene
  • 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-4-chlorobenzene

Uniqueness

1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-3-methoxybenzene is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C13H17BrO2

Molecular Weight

285.18 g/mol

IUPAC Name

1-[2-bromo-1-(cyclopropylmethoxy)ethyl]-3-methoxybenzene

InChI

InChI=1S/C13H17BrO2/c1-15-12-4-2-3-11(7-12)13(8-14)16-9-10-5-6-10/h2-4,7,10,13H,5-6,8-9H2,1H3

InChI Key

ZQLCTEYNRGRJBX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(CBr)OCC2CC2

Origin of Product

United States

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